
Introduction: A Versatile Chiral Building Block in
Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Amino-3-(4-fluorophenyl)propan-

1-ol

Cat. No.: B1289145 Get Quote

3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant

interest within the scientific community, particularly among researchers in medicinal chemistry

and drug development. Its structure, featuring a propanol backbone with a stereocenter at the

C3 position bearing both an amino group and a 4-fluorophenyl moiety, makes it a valuable and

versatile synthon. The presence of the fluorine atom is a key feature, as fluorine substitution is

a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity,

and improve binding affinity to biological targets[1]. This guide provides a comprehensive

overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its

application in research and development. This molecule and its analogs serve as crucial

intermediates in the synthesis of pharmacologically active compounds, including potential

antidepressants and anxiolytics, owing to their structural resemblance to known psychoactive

agents[2][3].

Core Physicochemical and Structural Properties
The functionality of 3-Amino-3-(4-fluorophenyl)propan-1-ol is dictated by its unique structural

combination: a primary alcohol, a primary amine, and an aromatic ring substituted with a highly

electronegative fluorine atom. These features govern its solubility, reactivity, and interaction

with biological systems.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

Molecular Formula C₉H₁₂FNO [4][5][6]

Molecular Weight 169.20 g/mol [5][6]

CAS Number 612532-52-2 (Racemate) [4][7]

228422-49-9 ((S)-enantiomer) [5][6]

228422-47-7 ((R)-enantiomer)

Appearance Solid [5]

Purity Typically ≥95-97% [4][5]

Storage
Sealed in a dry environment at

room temperature
[6]

The molecule's chirality is a critical consideration for drug development professionals. The (S)

and (R) enantiomers can exhibit significantly different pharmacological and toxicological

profiles. Therefore, stereoselective synthesis or chiral resolution is often a mandatory step in its

application. The amino group confers basic properties, allowing for salt formation to improve

solubility and handling, while the hydroxyl group provides a site for hydrogen bonding and

further chemical modification. The 4-fluorophenyl group increases lipophilicity compared to an

unsubstituted phenyl ring and can engage in specific binding interactions within target proteins,

in addition to blocking metabolic oxidation at the para-position.

Synthesis and Purification Strategies
The synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol is not widely detailed in standard

literature, but logical and effective routes can be derived from established methodologies for

analogous compounds, such as its 4-chloro counterpart[8]. A common and reliable strategy

involves the reduction of a suitable keto-amine or the reductive amination of a keto-alcohol

precursor.

General Synthetic Workflow
A highly plausible synthetic pathway begins with 3-chloro-1-(4-fluorophenyl)propan-1-one. This

precursor undergoes asymmetric reduction to establish the chiral hydroxyl center, followed by
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nucleophilic substitution of the chloride with an amine source. Alternatively, direct reduction of a

keto-azide precursor provides an efficient route to the final amino alcohol.

Synthetic Pathway

3-Chloro-1-(4-fluorophenyl)propan-1-one

(S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol

Asymmetric Reduction
(e.g., CBS Catalyst, BH3)

Azide Intermediate

Nucleophilic Substitution
(NaN3, DMF)

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Reduction
(e.g., H2/Pd-C, LiAlH4)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for chiral 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Exemplary Laboratory Protocol (Reductive Amination
Approach)
This protocol is a representative methodology based on standard organic chemistry principles

and syntheses of similar structures[8].

Reaction Setup: To a solution of 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in

methanol (MeOH, 10 volumes) in a round-bottom flask, add ammonium acetate (5.0 eq) and
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sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

Rationale: Reductive amination is a direct and efficient method. Ammonium acetate serves

as the ammonia source. NaBH₃CN is chosen as the reducing agent because it is mild and

selectively reduces the imine intermediate formed in situ without significantly reducing the

starting ketone.

Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Once the starting material is consumed, quench the reaction by the slow addition

of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose the excess reducing agent.

Basify the mixture with 2M sodium hydroxide (NaOH) to a pH of ~10-11.

Rationale: The acidic quench neutralizes the reaction and destroys excess hydride.

Subsequent basification deprotonates the ammonium salt of the product, rendering it

soluble in organic solvents for extraction.

Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl

acetate (EtOAc). Combine the organic layers.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel, typically using a gradient of methanol in

dichloromethane (e.g., 0% to 10% MeOH) to yield the pure 3-Amino-3-(4-
fluorophenyl)propan-1-ol.

Spectroscopic and Analytical Characterization
Robust characterization is essential to confirm the structure and purity of the final compound.

Below are the expected spectral data signatures.

Table 2: Predicted Analytical Data
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Technique Expected Signature

¹H NMR

δ (ppm): 7.20-7.40 (m, 2H, Ar-H ortho to F),

6.95-7.10 (t, 2H, Ar-H meta to F), 4.10-4.20 (m,

1H, CH-N), 3.60-3.75 (m, 2H, CH₂-O), 1.70-1.90

(m, 2H, CH₂), 1.5-2.5 (br s, 3H, NH₂ and OH).

Note: Chemical shifts are predictive and can

vary with solvent.

¹³C NMR

δ (ppm): 160-164 (d, ¹JCF, C-F), 140-142 (Cq),

128-130 (d, ³JCF, CH-Ar), 114-116 (d, ²JCF, CH-

Ar), 60-62 (CH₂-O), 52-54 (CH-N), 38-40 (CH₂).

FTIR

ν (cm⁻¹): 3200-3500 (broad, O-H and N-H

stretch), 2850-3000 (C-H stretch), 1600 (C=C

aromatic stretch), 1220-1240 (C-F stretch).

Mass Spec.

[M+H]⁺: 170.0976. Fragmentation may involve

loss of H₂O (m/z 152.0875) or NH₃. Adducts

such as [M+Na]⁺ are also common[9].

Chemical Reactivity and Derivatization Potential
The dual functionality of the amino and hydroxyl groups makes this compound an excellent

substrate for a wide range of chemical transformations, enabling its use in constructing more

complex molecules.

N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation with

acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, or alkylation

to form secondary or tertiary amines.

O-Functionalization: The primary alcohol can be converted into a better leaving group (e.g.,

tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo

etherification (e.g., Williamson ether synthesis) or esterification.

Cyclization: Depending on the reaction partners, intramolecular cyclization involving both the

amine and hydroxyl groups is possible, leading to the formation of heterocyclic structures like

oxazines.
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Key Derivatization Pathways

3-Amino-3-(4-fluorophenyl)
propan-1-ol

N-Acyl Derivative
(Amide)

RCOCl, Base

O-Alkyl Derivative
(Ether)

R'-X, Base

N-Sulfonyl Derivative
(Sulfonamide)

RSO₂Cl, Base
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Caption: Common reactivity pathways for 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Significance in Medicinal Chemistry and Drug
Development
The true value of 3-Amino-3-(4-fluorophenyl)propan-1-ol lies in its application as a

sophisticated building block.

Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom at the para-

position of the phenyl ring effectively blocks a common site of metabolic oxidation by

cytochrome P450 enzymes. This can significantly increase the half-life and oral

bioavailability of a drug candidate[1].

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic

amine compared to its non-fluorinated analog. This fine-tuning of basicity can be critical for

optimizing a drug's solubility, cell permeability, and binding to its target receptor.

Chiral Scaffold: As a chiral intermediate, it allows for the construction of enantiomerically

pure drugs. This is paramount in modern pharmacology to avoid off-target effects and

improve the therapeutic index. Its structural motif is found in precursors to important

pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[3].
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Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups,

offering a way to modify a lead compound's properties while retaining its core binding

interactions. The potential for derivatives to exhibit diverse biological activities, from

anticancer to antioxidant effects, underscores the versatility of this scaffold[10].

Conclusion
3-Amino-3-(4-fluorophenyl)propan-1-ol is more than a simple chemical; it is a strategically

designed building block for the synthesis of advanced pharmaceutical agents. Its combination

of a chiral center, reactive functional groups, and the pharmacologically advantageous 4-

fluorophenyl moiety makes it an indispensable tool for researchers and scientists. A thorough

understanding of its chemical properties, synthetic routes, and reactivity is fundamental to

unlocking its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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